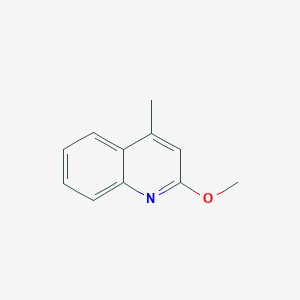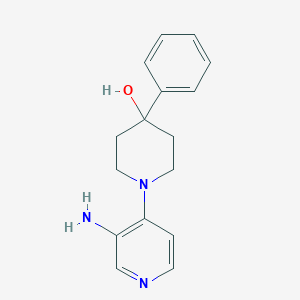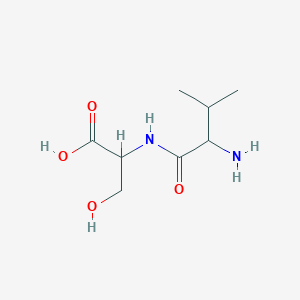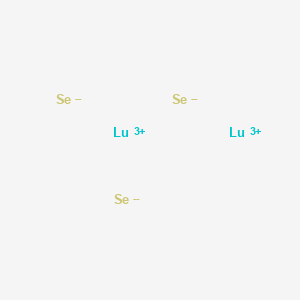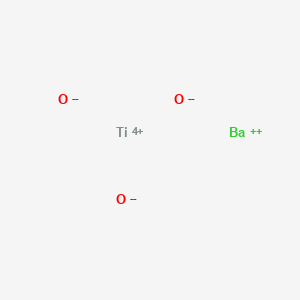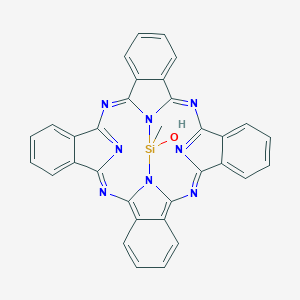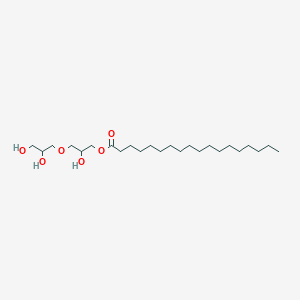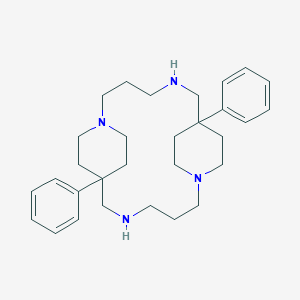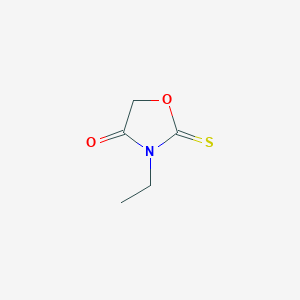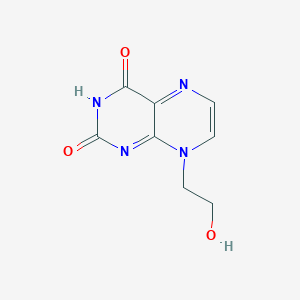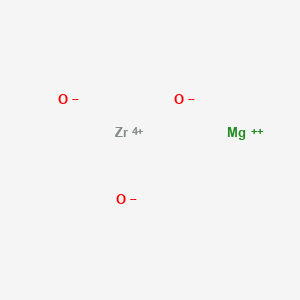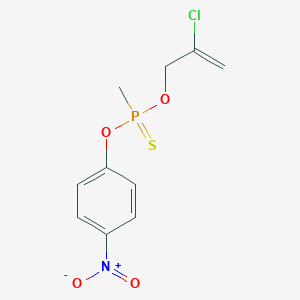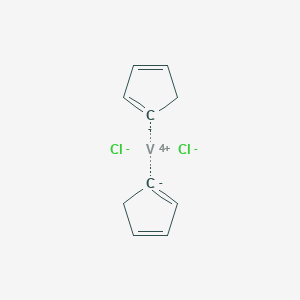
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopenta-1,3-diene;vanadium(4+);dichloride and similar compounds often involves [4 + 3] cycloaddition reactions, where a 1,3-diene reacts with an allyl or oxyallyl cation to form functionalized seven-membered carbocycles. This process is closely related to the Diels–Alder reaction and is a powerful method for creating cyclic structures with high levels of convergency and stereoselectivity, making them attractive for preparative chemistry (Rigby & Pigge, 1998).
Molecular Structure Analysis
The molecular structure of vanadium compounds, including those with cyclopenta-1,3-diene;vanadium(4+);dichloride, is rich and varied, largely due to the multiple oxidation states vanadium can assume. These states afford a variety of coordination geometries and bonding interactions with ligands, significantly impacting the compound's reactivity and physical properties (Galloni, Conte, & Floris, 2015).
Chemical Reactions and Properties
Cyclopenta-1,3-diene;vanadium(4+);dichloride engages in a range of chemical reactions, indicative of its reactive organometallic and coordination chemistry. Its reactivity is influenced by the electronic properties of the vanadium center and the cyclopentadienyl and chloride ligands, allowing for applications in catalysis and organic synthesis. The interaction of vanadium with cyclopentadiene ligands highlights its ability to participate in electron transfer reactions, essential for catalytic processes (Etienne, 1996).
Applications De Recherche Scientifique
Polymerization Catalysts : Bis-cyclopentadienyl titanium dichloride (Cp2TiCl2) has been utilized as an initiator for aqueous emulsion homopolymerization of 1,3-butadiene and isoprene, and for copolymerization with styrene. This process produces homo- and copolymers characterized by various techniques including nuclear magnetic resonance spectroscopy and thermal analysis (Pragliola, Acierno & Longo, 2013).
Synthesis of Bicyclic Systems : Reactions of cyclopenta- and related dienes with chlorosulphonyl isocyanate yield N-chlorosulphonyl β-lactam as the primary product. These compounds undergo thermal rearrangements to more stable products, showcasing the potential for synthesizing aza- and oxa-bicyclic systems (Malpass & Tweddle, 1977).
Photoluminescence Properties : Cyclopentadiene derivatives have been investigated for their photoluminescence properties in solutions and aggregation state. These compounds display solvent-dependent fluorescence emissions and aggregation-induced emission enhancement characteristics, which are influenced by intermolecular interactions and molecule stacking (Zhang et al., 2013).
Catalysts for Nazarov Cyclizations : Vanadium(IV) species, generated from V(salen)Cl2 complexes, have been used as catalysts for Nazarov cyclizations, efficiently converting dialkenyl ketones to cyclopentenones. This highlights their potential as efficient catalysts in organic synthesis (Walz, Bertogg & Togni, 2007).
Diels-Alder Reactions : 1,2,3,4-Tetrachloro-5,5-dimethoxy-cyclopenta-1,3-diene has been identified as an excellent cyclic diene for Diels-Alder reactions with a variety of dienophiles, producing norbornene derivatives which are important in the synthesis of complex natural and non-natural products (Khan, Prabhudas & Dash, 2000).
Safety And Hazards
Cyclopentadiene, a related compound, has a flash point of 25 °C . The lethal dose or concentration (LD, LC) is 14,182 ppm (rat, 2 hr) and 5091 ppm (mouse, 2 hr) . NIOSH (US health exposure limits) are PEL (Permissible) TWA 75 ppm (200 mg/m^3) and REL (Recommended) TWA 75 ppm (200 mg/m^3) . The IDLH (Immediate danger) is 750 ppm .
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;vanadium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUWJUEPORBCW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[V+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)vanadiumdichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



